

Vitexin-2''-O-rhamnoside: A Comprehensive Technical Guide to its Biological Activities

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Compound of Interest

Compound Name: *Vitexin-2''-O-rhamnoside*

Cat. No.: *B10775695*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitexin-2''-O-rhamnoside is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including hawthorn (*Crataegus* species) and *Vitex* species.[1][2] As a derivative of the apigenin flavone, vitexin, this compound has garnered significant scientific interest for its diverse pharmacological properties.[3][4] This technical guide provides an in-depth overview of the reported biological activities of **Vitexin-2''-O-rhamnoside**, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Chemical Properties

Property	Value	Reference
CAS Number	64820-99-1	[5]
Molecular Formula	C27H30O14	[1]
Molecular Weight	578.52 g/mol	[1]
Appearance	Light yellow powder	[5]
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol	[6]
Synonyms	2''-O-rhamnopyranosylvitexin, Apigenin-8-C-(2''-O-rhamnosyl)glucoside	[7][8]

Biological Activities of Vitexin-2''-O-rhamnoside

Vitexin-2''-O-rhamnoside has been demonstrated to possess a wide range of biological activities, including anticancer, immunomodulatory, antioxidant, and anti-inflammatory effects. The following sections detail the quantitative data associated with these activities.

Anticancer Activity

Vitexin-2''-O-rhamnoside has shown promising antiproliferative effects in various cancer cell lines.

Cell Line	Assay	Endpoint	Result	Reference
MCF-7 (Human breast adenocarcinoma)	DNA synthesis inhibition	IC50	17.5 μ M	[9]
HepG2 (Human liver carcinoma)	Not specified	Not specified	Antiproliferative activity observed for the related compound vitexin-2-O-xyloside	[5]
CaCo-2 (Human colorectal adenocarcinoma)	Not specified	Not specified	Antiproliferative activity observed for the related compound vitexin-2-O-xyloside	[5]

Immunomodulatory Activity

In a murine model of cyclophosphamide-induced immunosuppression, oral administration of **Vitexin-2"-O-rhamnoside** demonstrated significant immunomodulatory effects.

Model	Dosage	Duration	Key Findings	Reference
Cyclophosphami de-treated BALB/c mice	50-200 mg/kg (i.g.)	14 days	- Improved spleen and thymus indices- Restored peripheral blood cell levels- Promoted T and B lymphocyte proliferation- Enhanced NK and CTL cell activities- Increased secretion of IFN- γ, IL-2, IL-6, and IL-12	[10]

Antioxidant and Cytoprotective Activities

Vitexin-2''-O-rhamnoside exhibits antioxidant properties and protects cells from oxidative stress-induced damage.

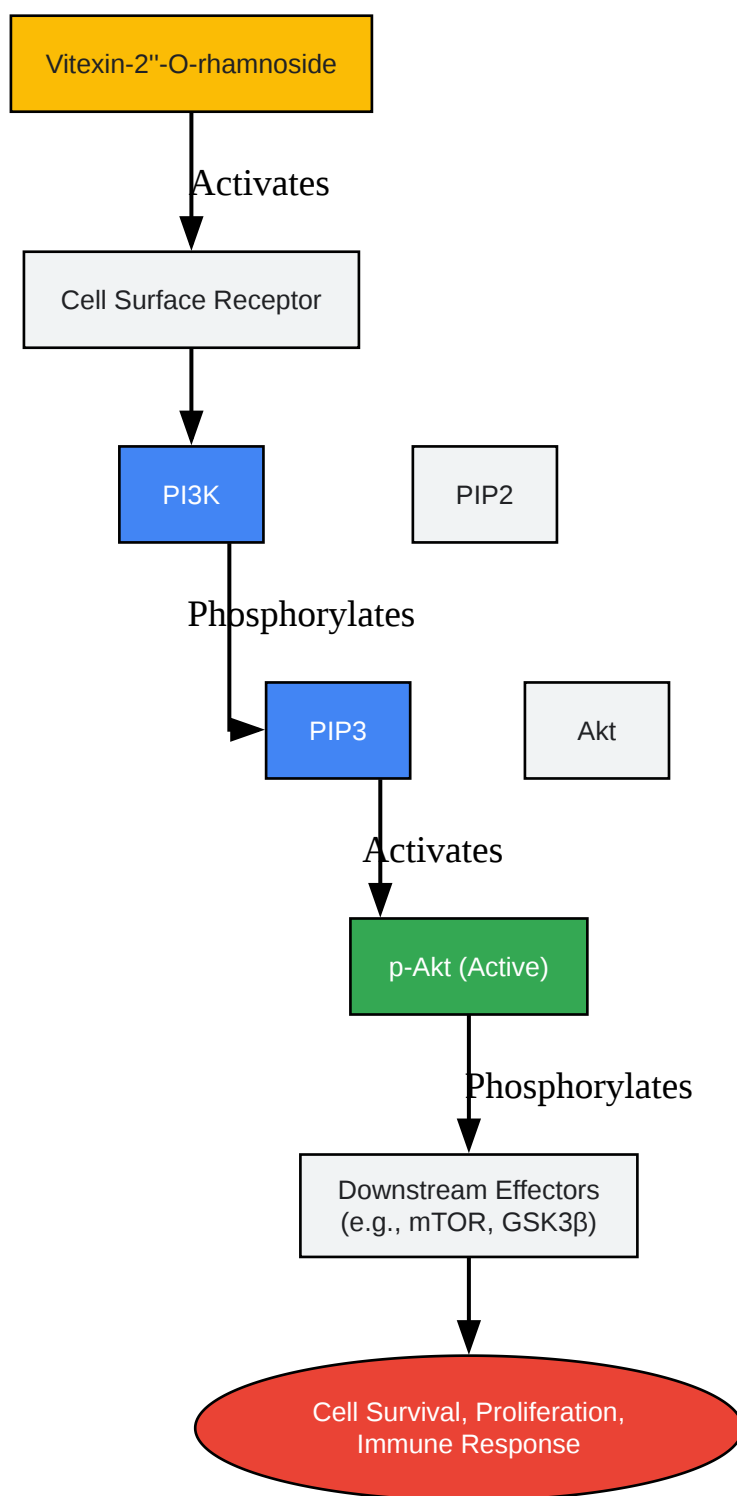
Assay/Model	Concentration	Duration	Key Findings	Reference
DPPH radical scavenging assay	Not specified	Not specified	High E1/2 value (620 mV), suggesting weaker activity compared to other tested flavonoids.	
H2O2-induced injury in human adipose-derived stem cells (hADSCs)	62.5 µM	24 h	- Alleviated morphological deterioration and nuclear condensation- Reduced the percentage of apoptotic/necrotic cells- Decreased intracellular caspase-3 activity	[9]
hADSC viability	62.5 µM	24, 48, 72 h	- Increased cell viability to 106.93% (24h), 124.24% (48h), and 127.08% (72h)	[9]
hADSC cytotoxicity	Up to 250 µM	Not specified	No cytotoxic effect observed	[9]

Signaling Pathways Modulated by Vitexin-2''-O-rhamnoside

The biological activities of **Vitexin-2''-O-rhamnoside** are mediated through its interaction with several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

A crucial pathway involved in cell survival, proliferation, and differentiation. **Vitexin-2''-O-rhamnoside** has been shown to activate this pathway, contributing to its immunomodulatory and cytoprotective effects.[\[9\]](#)[\[10\]](#)

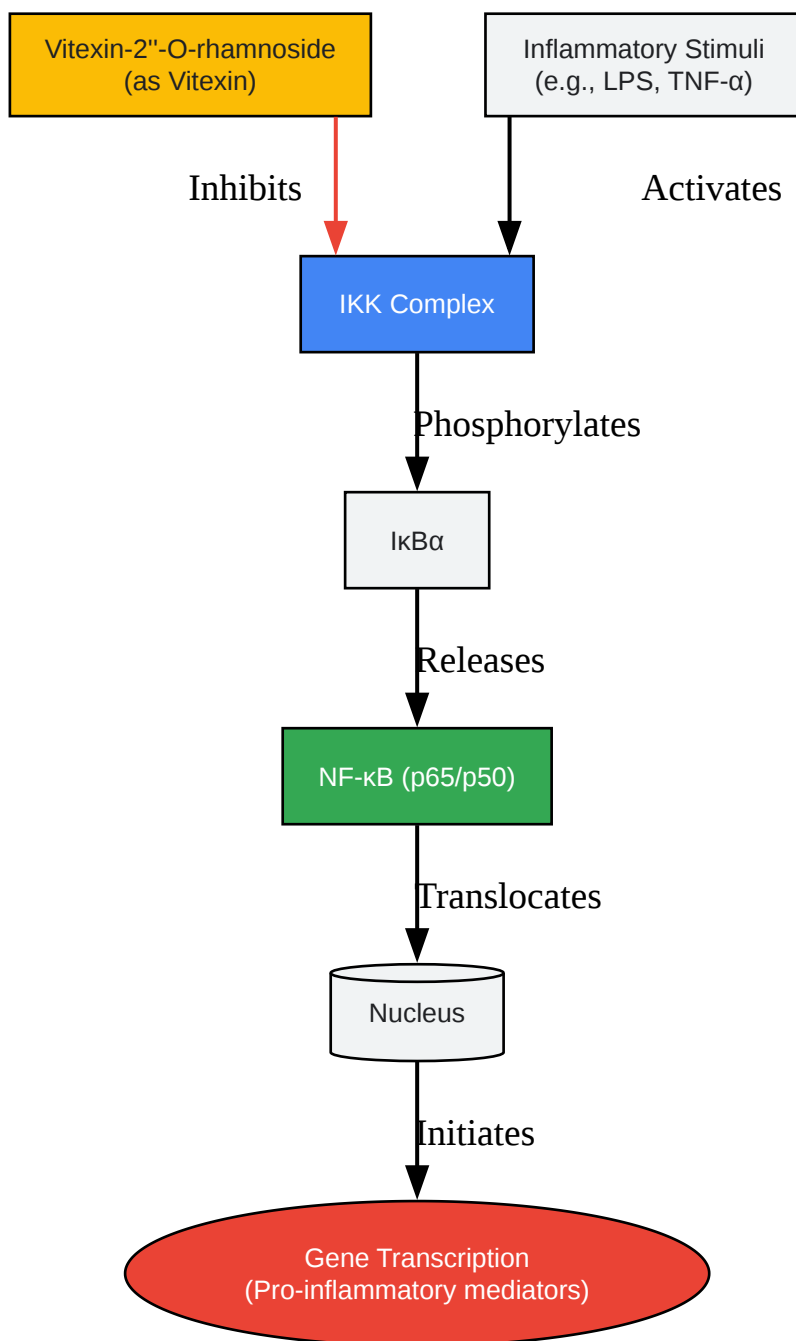


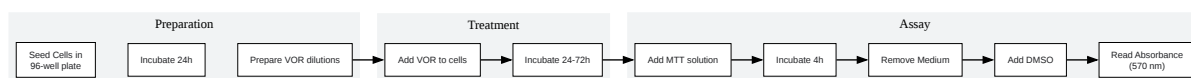
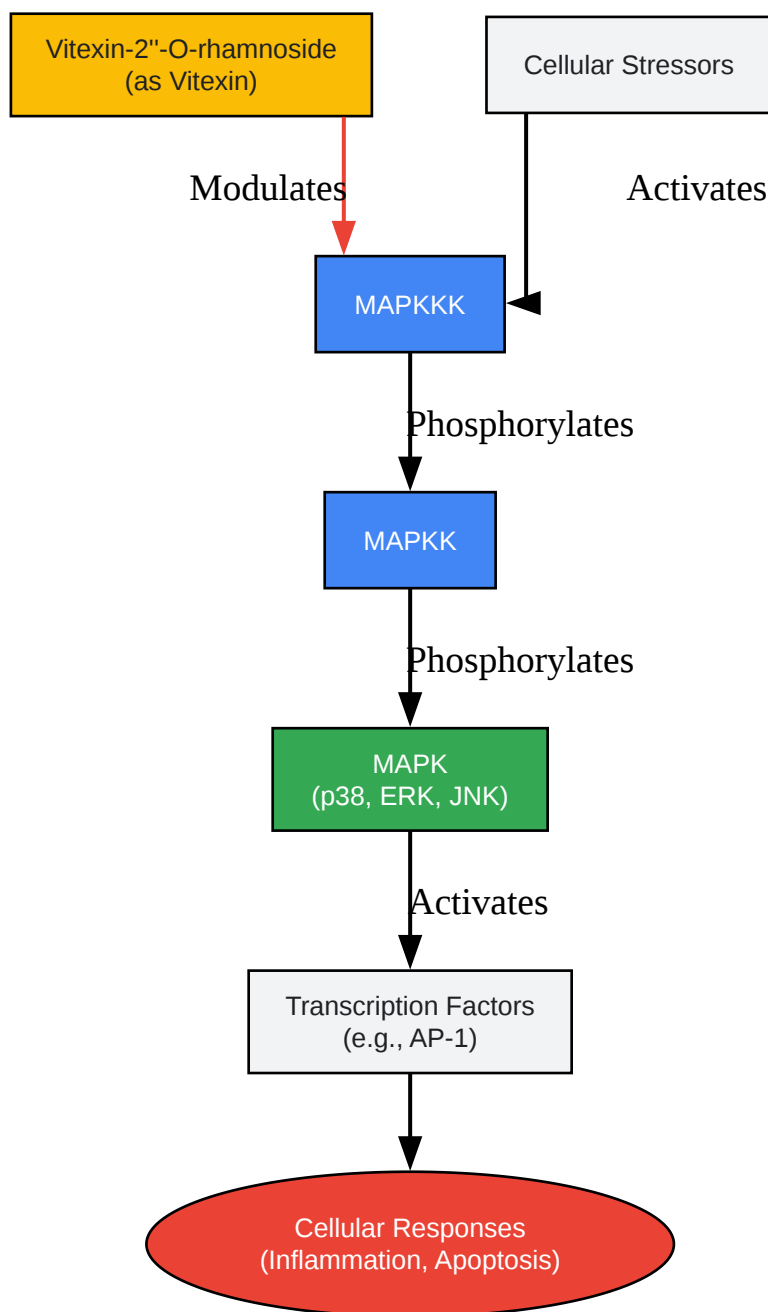
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Caption: Activation of the PI3K/Akt signaling pathway by **Vitexin-2''-O-rhamnoside**.

NF- κ B Signaling Pathway

The NF- κ B pathway is a central regulator of inflammation, immunity, and cell survival. While direct evidence for **Vitexin-2"-O-rhamnoside** is emerging, its parent compound, vitexin, is a known inhibitor of this pathway.





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